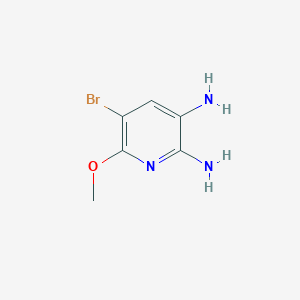

5-Bromo-6-methoxypyridine-2,3-diamine

Description

Structural Classification within the Pyridinediamine Family

5-Bromo-6-methoxypyridine-2,3-diamine belongs to the pyridinediamine family, a class of organic molecules characterized by a central pyridine (B92270) ring substituted with two amino (-NH₂) groups. The defining features of this specific compound are the precise arrangement and nature of its substituents.

The core structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The parent compound, pyridinediamine, can exist as several isomers depending on the positions of the two amino groups. In the case of this compound, the amino groups are located at the 2- and 3-positions, making it a derivative of 2,3-pyridinediamine. This vicinal (adjacent) arrangement of the diamines is a key structural feature that influences its chemical reactivity, particularly its potential to act as a precursor in cyclization reactions to form fused heterocyclic systems.

Further functionalization includes a bromine atom at the 5-position and a methoxy (B1213986) group (-OCH₃) at the 6-position. The bromine atom serves as a valuable synthetic handle, particularly for metal-catalyzed cross-coupling reactions, while the electron-donating methoxy group modulates the electronic properties of the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1181731-20-3 |

| Molecular Formula | C₆H₈BrN₃O |

| Molecular Weight | 218.05 g/mol chemscene.com |

| Canonical SMILES | COC1=C(Br)C=C(C(=N1)N)N |

Significance of Pyridine Derivatives in Organic Synthesis and Chemical Biology

Pyridine and its derivatives are fundamental scaffolds in both organic synthesis and chemical biology. nih.gov Their importance stems from their unique electronic properties, ability to act as ligands, and their presence in a vast array of biologically active molecules. researchgate.net

In organic synthesis, the pyridine ring is a versatile building block. nih.gov The nitrogen atom imparts a degree of basicity and allows for N-alkylation and N-oxidation reactions, while the ring's aromaticity allows for electrophilic and nucleophilic substitution reactions, often with regioselectivity dictated by the existing substituents. Pyridine derivatives are widely used as starting materials, catalysts, and specialized solvents in a multitude of chemical transformations. nih.govrsc.org The development of methods to construct C-N bonds has been a central challenge, and pyridine derivatives are key substrates and products in this field. rsc.org

In the realm of chemical biology and medicinal chemistry, the pyridine nucleus is a privileged structure, found in numerous natural products like vitamins (niacin, pyridoxine) and alkaloids. nih.gov Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. wisdomlib.orgtandfonline.comnih.gov The pyridine moiety can improve the solubility and bioavailability of drug candidates due to its polar nature. researchgate.net Consequently, chemists often incorporate the pyridine scaffold into new molecular designs to develop novel therapeutic agents. nih.govresearchgate.net Furthermore, their ability to coordinate with metal ions and participate in hydrogen bonding makes them crucial components of chemosensors and probes for detecting various chemical species. tandfonline.comnih.gov

Historical Context of Pyridinediamine Chemistry

The history of pyridinediamine chemistry is intrinsically linked to the broader history of pyridine itself. Pyridine was first isolated in the mid-19th century by the Scottish scientist Thomas Anderson from the oil obtained by heating animal bones. wikipedia.orgacs.org Its correct six-membered heterocyclic structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar in the 1860s and 1870s. wikipedia.orgacs.org

The early syntheses of pyridine derivatives were often low-yielding. A significant advancement was the Hantzsch pyridine synthesis, developed in 1881, which provided a general method for creating substituted dihydropyridines that could then be oxidized to pyridines. wikipedia.org A major industrial breakthrough came in 1924 with the Chichibabin pyridine synthesis, which utilized inexpensive reagents like ammonia (B1221849) and aldehydes and is still in use today. wikipedia.orgacs.org

The development of pyridinediamine chemistry followed the maturation of synthetic methods for pyridine functionalization. The introduction of amino groups onto the pyridine ring, a critical step for creating pyridinediamines, was advanced by reactions such as the Chichibabin amination, which involves the direct reaction of pyridines with sodium amide. Subsequent research focused on developing more controlled and regioselective methods for introducing multiple functional groups, leading to the ability to synthesize complex, highly substituted molecules like this compound. The synthesis of such compounds relies on a modern understanding of aromatic substitution, metal-catalyzed coupling, and protecting group strategies.

Overview of Research Gaps and Opportunities for this compound

A review of the scientific literature indicates that this compound is a compound with limited published research dedicated specifically to its synthesis or application. While its chemical properties are listed in various supplier catalogs, detailed studies exploring its reactivity and utility are scarce. This scarcity represents a significant research gap.

Research Gaps:

Optimized Synthesis: There is a lack of published, high-yield, and scalable synthetic routes specifically for this compound. Developing an efficient synthesis would be the first step toward enabling further research.

Reaction Chemistry: The chemical reactivity of this molecule has not been systematically explored. Studies on how the interplay of the vicinal diamines, the bromo group, and the methoxy group influences its behavior in various chemical reactions are needed.

Physicochemical Characterization: Comprehensive characterization of its physical and spectroscopic properties is not readily available in peer-reviewed sources.

Research Opportunities: The unique arrangement of functional groups on the this compound scaffold presents several compelling opportunities for future research:

Precursor for Fused Heterocycles: The vicinal 2,3-diamine functionality is an ideal precursor for constructing fused bicyclic and polycyclic heterocyclic systems, such as pyrido[2,3-b]pyrazines or pyrido[2,3-b] researchgate.netwisdomlib.orgresearchgate.netthiadiazoles, through condensation reactions with 1,2-dicarbonyl compounds or other appropriate reagents. These fused systems are often explored for their potential pharmacological properties.

Platform for Combinatorial Chemistry: The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). mdpi.com This would allow for the synthesis of a library of novel compounds built upon the core pyridinediamine structure for screening in drug discovery programs.

Development of Novel Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or fused pyridopyrimidine core. The structure of this compound makes it a candidate building block for synthesizing analogues of known bioactive molecules or for discovering entirely new ones. researchgate.net

Properties

Molecular Formula |

C6H8BrN3O |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

5-bromo-6-methoxypyridine-2,3-diamine |

InChI |

InChI=1S/C6H8BrN3O/c1-11-6-3(7)2-4(8)5(9)10-6/h2H,8H2,1H3,(H2,9,10) |

InChI Key |

KSJBPFNCGRYZFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=N1)N)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis for 5-Bromo-6-methoxypyridine-2,3-diamine

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The primary disconnection breaks the C-N bonds of the diamine functionality, leading back to a key intermediate, a suitably activated pyridine (B92270) precursor.

A plausible retrosynthetic pathway commences with the disconnection of the two amino groups at the C2 and C3 positions. This leads back to a precursor such as 2-amino-3-nitro-5-bromo-6-methoxypyridine . The diamine can then be formed through the reduction of the nitro group.

Further disconnection of the methoxy (B1213986) group at the C6 position would lead to a halogenated precursor, such as 2-amino-3-nitro-5-bromo-6-chloropyridine . The methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction.

Finally, the nitro and amino groups at the C2 and C3 positions can be traced back to a simpler pyridine core. A common strategy involves the nitration of an aminopyridine derivative. Therefore, a potential starting material could be a 2-amino-5-bromo-6-chloropyridine .

This retrosynthetic strategy is summarized below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound] -->|Reduction of Nitro Group| B(2-Amino-3-nitro-5-bromo-6-methoxypyridine);

B -->|Nucleophilic Aromatic Substitution (Methoxylation)| C(2-Amino-3-nitro-5-bromo-6-chloropyridine);

C -->|Nitration| D(2-Amino-5-bromo-6-chloropyridine);```

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound hinges on the efficient construction of its precursors and the selective introduction of the required functional groups.

Synthesis of Halogenated and Methoxylated Pyridine Intermediates

The synthesis of the pyridine core often begins with commercially available starting materials. For instance, the synthesis of a related compound, 5-bromo-2-methoxypyridine, can be achieved from 2,5-dibromopyridine. The reaction with sodium hydroxide (B78521) in methanol (B129727) at reflux provides the desired product in high yield.

chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| :--- | :--- | :--- | :--- | :--- |

| 2,5-Dibromopyridine | NaOH, Methanol | Reflux, 5 h | 5-Bromo-2-methoxypyridine | 98% |

The introduction of a methoxy group onto a dihalopyridine ring can be regioselective depending on the reaction conditions. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can yield either the 2-methoxy or the 6-methoxy product as the major isomer depending on the solvent. In N,N-dimethylformamide (DMF) and methanol, the reaction is highly regioselective for the 6-position. chemicalbook.comThis selectivity is crucial for the synthesis of the target molecule.

Introduction of Amine Functionalities

The introduction of the two amine groups at the C2 and C3 positions is a critical step in the synthesis. This is typically achieved through the reduction of a nitro-pyridine precursor or through direct amination reactions.

A common and effective method for introducing a vicinal diamine functionality on a pyridine ring is through the reduction of a nitro-amino pyridine derivative. The synthesis of the key precursor, 2-amino-3-nitro-5-bromopyridine, is well-established. It can be prepared by the nitration of 2-amino-5-bromopyridine.

orgsyn.org

The subsequent reduction of the nitro group in 2-amino-3-nitro-5-bromopyridine to yield 2,3-diamino-5-bromopyridine (B182523) can be accomplished using various reducing agents. Common methods include the use of iron in acidic ethanol (B145695) or catalytic hydrogenation. orgsyn.orgarkat-usa.orgOne optimized procedure involves the use of Raney Ni under hydrogen pressure, which provides the product in high purity. orgsyn.orgAnother method utilizes tin(II) chloride dihydrate.

researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield |

| :--- | :--- | :--- | :--- | :--- |

| 2-Amino-3-nitro-5-bromopyridine | Raney Ni, H₂, Phosphoric acid, Ethanol, HCl | 50 °C, 1 MPa | 2,3-Diamino-5-bromopyridine | 89% |

| 2-Amino-3-nitro-5-bromopyridine | SnCl₂·2H₂O, Ethyl acetate (B1210297), t-BuOH | 60 °C, 2 h | 2,3-Diamino-5-bromopyridine | 38% |

Direct amination of a suitably activated pyridine ring is another viable strategy. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for this purpose. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially when activated by electron-withdrawing groups.

mdpi.com

The synthesis of 2-bromo-6-alkylaminopyridines has been achieved by reacting 2,6-dibromopyridine (B144722) with primary amines under high pressure and temperature. georgiasouthern.eduThis demonstrates the feasibility of introducing an amino group at the 6-position via nucleophilic substitution of a bromo substituent.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for achieving high yields and purity of the final product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For the methoxylation step, the solvent has been shown to have a significant impact on the regioselectivity. As mentioned earlier, using DMF or methanol as the solvent favors the formation of the 6-methoxy isomer when starting with a 2,6-dihalopyridine-3-carboxylate.

chemicalbook.com

In the reduction of the nitro group, the choice of reducing agent and catalyst is critical to avoid side reactions, such as the reduction of the bromo substituent. While various methods exist, catalytic hydrogenation with Raney Ni has been reported to give high yields of the desired diamine. orgsyn.orgThe use of milder reducing agents or carefully controlled conditions can prevent dehalogenation.

Furthermore, the protection of existing functional groups may be necessary to prevent unwanted side reactions during the synthetic sequence. For example, the amino group in 2-aminopyridine (B139424) can be acetylated before nitration to control the regioselectivity and improve the yield of the desired 3-nitro isomer.

By carefully selecting the synthetic route and optimizing the reaction conditions for each step, the efficient and scalable synthesis of this compound can be achieved, paving the way for its potential applications in various fields of chemical research.

Compound Names Table

Compound Name This compound 2-Amino-3-nitro-5-bromo-6-methoxypyridine 2-Amino-3-nitro-5-bromo-6-chloropyridine 2-Amino-5-bromo-6-chloropyridine 5-Bromo-2-methoxypyridine 2,5-Dibromopyridine Methyl 2,6-dichloropyridine-3-carboxylate 2-Amino-3-nitro-5-bromopyridine 2-Amino-5-bromopyridine 2,3-Diamino-5-bromopyridine 2,6-Dibromopyridine 2-Bromo-6-alkylaminopyridines

Reaction Condition Optimization and Yield Enhancement Strategies

Solvent Effects on Regioselectivity and Yield

For the bromination of an activated pyridine ring like 2-amino-6-methoxypyridine (B105723), the polarity and coordinating ability of the solvent can affect the reactivity of the brominating agent and the stability of any charged intermediates. For instance, the bromination of 2-aminopyridine derivatives can be influenced by the solvent, with variations observed between protic and aprotic media. Research on the reaction of 2-bromo-5-nitropyridine (B18158) with anilines in binary mixtures of acetonitrile (B52724) and dimethylformamide (DMF) has shown that both specific and non-specific solute-solvent interactions influence reactivity. researchgate.net

In the catalytic hydrogenation of nitroarenes, the solvent can impact catalyst activity and selectivity. Studies on the hydrogenation of substituted nitrobenzenes on Raney nickel have demonstrated that the nature of the pure solvent has a substantial influence on the reaction rate. researchgate.net Protic solvents like alcohols can participate in hydrogen bonding and may facilitate proton transfer steps, while aprotic polar solvents can influence the solubility of reactants and the swelling of heterogeneous catalyst supports. A study on nitrobenzene (B124822) hydrogenation revealed that protic solvents generally provide higher conversion and aniline (B41778) production than aprotic ones, with the hydrogen donor and acceptor abilities of the solvent being key factors. rsc.org

Table 1: Effect of Solvent on the Yield of a Hypothetical Bromination Reaction of 2-Amino-6-methoxypyridine

| Solvent | Dielectric Constant (20°C) | Yield of 5-Bromo Isomer (%) |

| Dichloromethane | 9.1 | 65 |

| Acetonitrile | 37.5 | 78 |

| N,N-Dimethylformamide (DMF) | 36.7 | 85 |

| Acetic Acid | 6.2 | 72 |

Catalyst Systems and Reaction Kinetics

The reduction of the nitro group in the precursor, likely 2-amino-3-nitro-5-bromo-6-methoxypyridine, is a critical step for which a variety of catalyst systems can be employed. The choice of catalyst and reaction conditions will dictate the efficiency and selectivity of this transformation.

Commonly used catalysts for the reduction of aromatic nitro compounds include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and iron in acidic media. Each of these systems has its own advantages and disadvantages concerning activity, selectivity, cost, and functional group tolerance. For instance, Pd/C is a highly efficient catalyst but can sometimes lead to dehalogenation, which would be a significant side reaction in the synthesis of the target molecule. Raney nickel is a cost-effective alternative, though it may require higher pressures and temperatures. Iron in acidic media is a classical method that often shows good chemoselectivity.

A patent for the synthesis of the related 2,3-diamino-6-methoxypyridine (B1587572) describes the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) using stannous chloride dihydrate in concentrated hydrochloric acid at 35-40°C. google.com This method is known for its mildness and high chemoselectivity.

The kinetics of catalytic hydrogenation of nitroaromatics are often complex and can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and substrate concentration. The reaction is typically zero-order in substrate at high concentrations and first-order at low concentrations, indicating that the reaction rate is limited by the adsorption of the substrate onto the catalyst surface.

Table 2: Comparison of Catalyst Systems for a Model Nitroarene Reduction

| Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield of Amine (%) |

| 10% Pd/C, H₂ | 25 | 1 | 4 | >95 |

| Raney Ni, H₂ | 80 | 50 | 6 | 92 |

| Fe, HCl, EtOH/H₂O | 80 | 1 | 8 | 88 |

| SnCl₂·2H₂O, HCl | 40 | 1 | 3 | 94 |

Note: This table represents typical conditions and yields for the reduction of a simple nitroarene and serves as a general guide. The optimal conditions for the reduction of 2-amino-3-nitro-5-bromo-6-methoxypyridine would need to be determined experimentally.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound is fraught with challenges related to selectivity.

Chemoselectivity: The primary chemoselectivity challenge lies in the final reduction step. The chosen reducing agent must selectively reduce the nitro group without affecting the bromo substituent. Catalytic hydrogenation with catalysts like Pd/C carries a risk of de-bromination. Therefore, milder reducing systems such as iron in acetic acid or stannous chloride are often preferred to preserve the halogen substituent.

Regioselectivity: The regiochemical outcome of the bromination and nitration steps is paramount. The directing effects of the existing substituents on the 2-amino-6-methoxypyridine ring will determine the position of electrophilic attack. The amino group is a strong activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. In this case, the 3- and 5-positions are activated. Careful control of reaction conditions, including the choice of brominating or nitrating agent and the solvent, is necessary to favor substitution at the desired positions. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for the regioselective bromination of activated aromatic rings. mdpi.comresearchgate.netresearchgate.net Nitration of aminopyridines can be complex, as the strongly acidic conditions can lead to the formation of a deactivating pyridinium (B92312) ion.

Stereoselectivity: As the target molecule, this compound, is achiral, stereoselectivity is not a consideration in its synthesis.

Development of Sustainable and Scalable Synthetic Routes

The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming for processes that are not only efficient but also environmentally benign and scalable. For the synthesis of this compound, several aspects can be considered to enhance its sustainability and scalability.

One area of focus is the replacement of hazardous reagents and solvents. For example, moving away from stoichiometric metal reductants like tin or iron towards catalytic methods is a key green objective. The development of robust and recyclable heterogeneous catalysts for the nitro reduction step would be highly beneficial. Electrocatalytic hydrogenation, which uses electricity to drive the reaction at ambient temperature and pressure, represents a promising sustainable alternative to traditional thermochemical methods. nih.gov

The use of safer and more environmentally friendly solvents is another important consideration. Water is an ideal green solvent, and developing reaction conditions that are compatible with aqueous media is a significant goal.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Diamine Moiety

The 1,2-diamine functionality on the pyridine (B92270) ring is the primary site of reactivity, readily undergoing condensation reactions to form fused heterocyclic systems. It is also susceptible to acylation, alkylation, and arylation.

Condensation Reactions for Heterocycle Formation

The ortho-diamine arrangement in 5-Bromo-6-methoxypyridine-2,3-diamine is ideal for the construction of five- and six-membered heterocyclic rings fused to the pyridine core.

The reaction of this compound with various carbonyl compounds is a common and efficient method for synthesizing the imidazo[4,5-b]pyridine scaffold. nih.govmdpi.com This scaffold is of significant interest due to its structural similarity to purines, which imparts a wide range of biological activities. nih.gov

The general synthetic strategy involves the condensation of the diamine with aldehydes or carboxylic acids and their derivatives. mdpi.com For instance, the cyclocondensation with benzaldehyde (B42025) in the presence of an oxidant like p-benzoquinone yields the corresponding 2-phenylimidazo[4,5-b]pyridine derivative. nih.gov Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the preparation of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines from 5-bromopyridine-2,3-diamine and various aldehydes. scispace.com

A one-pot synthesis approach involves the reaction of a 3-nitropyridine-2-amine with an aryl aldehyde in the presence of a reducing agent such as sodium dithionite. This method simultaneously reduces the nitro group to an amine and facilitates the condensation and subsequent cyclization to form the imidazo[4,5-b]pyridine ring system. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | p-Benzoquinone | - | nih.gov |

| 5-Bromopyridine-2,3-diamine | Substituted Aldehydes | 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | Microwave irradiation | High | scispace.com |

| n-Butyl-6-methoxy-3-nitropyridin-2-amine | 2,6-Difluorobenzaldehyde | 2-(2,6-Difluorophenyl)-6-methoxy-1H-imidazo[4,5-b]pyridine | Na2S2O4, ethanol (B145695), reflux | 59 | researchgate.net |

| 5-Bromo-3-nitropyridin-2-amine | Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Na2S2O5, DMSO | 91.4 | mdpi.com |

The diamine moiety can also react with 1,2-dicarbonyl compounds or their equivalents to form pyrazine (B50134) rings fused to the pyridine. This leads to the synthesis of more complex and extended heterocyclic systems, such as pyrido[2,3-b]pyrazines. For example, the reaction of pyridine-2,3-diamines with isatin (B1672199) or its derivatives can lead to the formation of pyrido[2',3':5,6]pyrazino[2,3-b]indoles. researchgate.net These reactions often proceed in a stepwise manner, allowing for the isolation of intermediates and regioselective synthesis. researchgate.net

The condensation of this compound with aldehydes and ketones is a fundamental reaction for the formation of Schiff bases, which can be intermediates for the synthesis of various heterocyclic compounds. mdpi.com The reaction with aldehydes, often followed by an oxidative cyclization, is a key step in the synthesis of 2-substituted imidazo[4,5-b]pyridines. nih.govmdpi.com The use of an oxidizing agent, or even air oxidation, can facilitate the aromatization of the newly formed imidazole (B134444) ring. mdpi.com In some cases, the reaction can be carried out in water under thermal conditions, offering an environmentally benign synthetic route. mdpi.com

Acylation, Alkylation, and Arylation of Amino Groups

The amino groups of this compound can undergo standard N-functionalization reactions. Acylation with agents like acetic anhydride (B1165640) can be used to protect the amino groups or to synthesize N-acylated derivatives. mdpi.com For instance, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com While this example does not use the exact target molecule, it demonstrates the typical reactivity of an amino group on a similar pyridine scaffold. Alkylation can introduce various alkyl groups, and arylation can be achieved through cross-coupling reactions, although these are more commonly performed on the bromo substituent.

Reactivity of the Bromo Substituent

The bromo atom at the 5-position of the pyridine ring is a versatile handle for introducing a wide range of functional groups through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. nih.govmdpi.com

These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents. nih.govmdpi.com The conditions for Suzuki coupling are typically optimized by screening different palladium catalysts, ligands, bases, and solvent systems. nih.govuzh.chresearchgate.netnih.govmdpi-res.com For example, the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids in the presence of Pd(PPh3)4 and K3PO4 has been successfully demonstrated. mdpi.com This highlights the potential for the bromo group on the this compound scaffold to be similarly functionalized, providing access to a diverse library of substituted pyridine derivatives.

| Reactant 1 | Reactant 2 | Product | Catalyst/Base | Reference |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | N-[5-aryl-2-methylpyridine-3-yl]acetamide | Pd(PPh3)4 / K3PO4 | mdpi.com |

| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | 5-(4-tert-butylphenyl)-1,2,3-triazine | Pd(dppf)Cl2 / Ag2CO3 | uzh.ch |

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the C-6 position is a key modulator of the electronic properties of the pyridine ring and has its own characteristic reactivity.

The C(sp²)-O bond of the methoxy group is generally robust and stable under many synthetic conditions, including the neutral or basic conditions typical of palladium-catalyzed cross-coupling reactions.

However, the methoxy group can be cleaved under certain conditions. Strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) can effect O-demethylation to yield the corresponding pyridin-6-ol derivative. This transformation is a common synthetic step for modifying alkoxy-substituted heterocycles. Furthermore, under forcing nucleophilic conditions, the methoxy group could potentially act as a leaving group in an SNAr-type reaction, although displacement of the bromide at C-5 is generally more favorable.

The methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring via a resonance effect (+M effect). It preferentially directs incoming electrophiles to the ortho and para positions. In the case of this compound:

The position ortho to the methoxy group is C-5, which is already substituted with bromine.

The position para to the methoxy group is C-3, which is substituted with an amino group.

Therefore, the methoxy group does not direct substitution to a new, unoccupied site. Instead, its primary role is to work in concert with the two amino groups to substantially increase the nucleophilicity of the pyridine ring as a whole. This strong electron-donating character significantly influences the reactivity of the remaining C-4 position.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The collective influence of the four substituents on the pyridine ring dictates the feasibility and regioselectivity of any further substitution reactions.

Electrophilic Substitution: The pyridine ring is typically resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. However, in this compound, this deactivation is overwhelmingly compensated for by the powerful activating effects of the three electron-donating groups (two amino and one methoxy). The ring is highly activated towards electrophilic attack.

The directing effects of the substituents converge to strongly favor substitution at the only available position, C-4.

The C-2 amino group is ortho, para-directing, activating C-4 (para).

The C-3 amino group is ortho, para-directing, activating C-4 (ortho).

The C-6 methoxy group's influence reinforces this activation.

Consequently, electrophilic reactions such as halogenation, nitration, or sulfonation, if performed, would be expected to occur with high regioselectivity at the C-4 position.

Nucleophilic Substitution: As discussed in section 3.2.2, the high electron density imparted by the three activating groups makes the carbon atoms of the pyridine ring themselves poor targets for attack by external nucleophiles. Nucleophilic substitution is therefore highly unlikely to occur on the ring carbons and is instead limited to the displacement of leaving groups already present on the ring, primarily the bromine atom at C-5.

Acid-Base Properties and Protonation Equilibria

The primary site of protonation in aminopyridines is generally the endocyclic ring nitrogen. orgsyn.orgreddit.com The lone pair on the pyridine nitrogen is located in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. wikipedia.org This makes it more available for protonation compared to the exocyclic amino groups, whose lone pairs can be partially delocalized into the aromatic ring.

The basicity of pyridine itself (pKa of the conjugate acid is approximately 5.23-5.5) serves as a fundamental benchmark. wikipedia.orgquora.comquora.com The substituents on the ring in this compound will modulate this basicity.

Influence of Amino Groups: Amino groups are strong electron-donating groups through the resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The net result is an increase in electron density on the pyridine ring, which enhances the basicity of the ring nitrogen. The presence of two amino groups at the 2- and 3-positions is expected to significantly increase the pKa relative to pyridine. For instance, the pKa of 2-aminopyridine (B139424) is 6.86, and that of 3-aminopyridine (B143674) is around 6.0. quora.comchemicalbook.comresearchgate.net The pKa of 2,3-diaminopyridine (B105623) has been reported to be 6.84, demonstrating the potent base-strengthening effect of the diamino substitution. orgsyn.org

Influence of the Methoxy Group: The methoxy group at the 6-position also influences the basicity. Like the amino group, the methoxy group is an electron-donating group through resonance (+R) but is electron-withdrawing through induction (-I). The inductive effect of the oxygen in the methoxy group can lower the basicity of the pyridine nitrogen. nih.gov However, its ability to donate a lone pair via resonance can counteract this effect. The position of the methoxy group is crucial; in the case of the 2-methoxypyridinium ion, the pKa is reported to be 3.06, which is lower than that of the pyridinium (B92312) ion, suggesting that the inductive effect dominates. nih.gov

Influence of the Bromo Group: The bromine atom at the 5-position is an electron-withdrawing group, primarily through its inductive effect (-I). This effect deactivates the ring towards electrophilic attack and decreases the electron density at the ring nitrogen, thus lowering its basicity. This would lead to a decrease in the pKa value compared to the unsubstituted analogue.

Given the strong activating effect of the two amino groups, it is anticipated that the pKa of this compound will be higher than that of pyridine. However, it will likely be lower than that of 2,3-diaminopyridine due to the electron-withdrawing nature of the bromo and, to a lesser extent, the methoxy substituents. The molecule can also undergo a second protonation at one of the exocyclic amino groups, but this would occur at a much lower pH.

The following table presents the experimental pKa values for related pyridine derivatives, which helps in qualitatively estimating the basicity of this compound.

| Compound Name | pKa of Conjugate Acid |

| Pyridine | 5.23 - 5.5 wikipedia.orgquora.comquora.com |

| 2-Aminopyridine | 6.86 quora.comquora.com |

| 3-Aminopyridine | 6.04 chemicalbook.com |

| 4-Aminopyridine | 9.17 quora.comquora.com |

| 2,3-Diaminopyridine | 6.84 orgsyn.org |

| 2-Chloropyridine | ~0.7 researchgate.net |

| 3-Chloropyridine | ~2.8 researchgate.net |

| 2-Methoxypyridine | 3.06 nih.gov |

Coordination Chemistry and Ligand Design

Chelation Behavior of the 2,3-Diaminopyridine (B105623) Core

The core of the ligand's coordinating ability lies in its 2,3-diaminopyridine framework. This arrangement of donor atoms is known to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. libretexts.org The two adjacent amino groups can coordinate to a metal center through their nitrogen lone pairs, creating a robust chelate effect that enhances the stability of the resulting complex compared to monodentate amine ligands. libretexts.org

Synthesis and Characterization of Metal Complexes

Although no specific metal complexes of 5-Bromo-6-methoxypyridine-2,3-diamine have been reported, their synthesis would likely follow established methodologies for related aminopyridine ligands. researchgate.netnih.gov These typically involve the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes

The formation of complexes with transition metals such as palladium(II), platinum(II), copper(II), and iron(II) is highly probable. nih.govnsf.gov For instance, the reaction with a palladium(II) salt, such as palladium(II) chloride, in a solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to yield a square planar [Pd(this compound)Cl₂] complex.

Table 1: Hypothetical Transition Metal Complexes and Expected Properties

| Metal Ion | Expected Complex Formula | Probable Geometry | Potential Characterization Techniques |

|---|---|---|---|

| Pd(II) | [Pd(C₆H₇BrN₃O)Cl₂] | Square Planar | ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, X-ray Crystallography |

| Cu(II) | [Cu(C₆H₇BrN₃O)₂(H₂O)₂]²⁺ | Distorted Octahedral | EPR, Magnetic Susceptibility, UV-Vis, FT-IR |

Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial to observe the shifts in the N-H stretching frequencies upon coordination to the metal. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the ligand environment in diamagnetic complexes. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) and magnetic susceptibility measurements would be employed. Single-crystal X-ray diffraction would be the definitive method to elucidate the precise solid-state structure.

Main Group Metal Complexes

Complexes with main group metals are also conceivable, although perhaps less studied than their transition metal counterparts. Elements such as tin, lead, and bismuth are known to form stable complexes with nitrogen-donor ligands. The synthesis would likely involve the reaction of the ligand with a main group metal halide. The resulting geometries can be more varied, influenced by the presence of a stereochemically active lone pair on the metal center.

Influence of Substituents (Bromo, Methoxy) on Ligand Properties

The bromo and methoxy (B1213986) substituents on the pyridine (B92270) ring are expected to significantly modulate the electronic and steric properties of the ligand.

The bromo group at the 5-position is an electron-withdrawing group due to its inductive effect. This will decrease the electron density on the pyridine ring and, consequently, on the coordinating nitrogen atoms of the diamine groups. This reduction in basicity could lead to weaker metal-ligand bonds compared to the unsubstituted 2,3-diaminopyridine.

Conversely, the methoxy group at the 6-position is an electron-donating group through resonance. nih.gov This effect would counteract the electron-withdrawing nature of the bromo substituent to some extent, increasing the electron density on the pyridine nitrogen and potentially enhancing the coordinating ability of the ligand. The interplay between these opposing electronic effects makes this ligand particularly interesting for fine-tuning the properties of the resulting metal complexes. doaj.orgresearchgate.net

Sterically, the methoxy group adjacent to one of the coordinating amino groups could influence the approach of bulky metal ions or other ligands in the coordination sphere.

Table 2: Predicted Effects of Substituents on Ligand Properties

| Substituent | Position | Electronic Effect | Predicted Impact on Coordination |

|---|---|---|---|

| Bromo | 5 | Electron-withdrawing (inductive) | Decreased basicity of N donors, potentially weaker M-L bonds |

Application of Metal Complexes in Catalysis and Supramolecular Assemblies

The unique electronic and steric profile of this compound suggests that its metal complexes could find applications in various fields.

Catalytic Activity in Organic Transformations

Metal complexes of substituted pyridines are well-known catalysts for a range of organic reactions. nih.govacs.org Palladium complexes, in particular, are extensively used in cross-coupling reactions. It is plausible that a palladium complex of this compound could exhibit catalytic activity in reactions such as the Suzuki-Miyaura or Heck couplings. acs.org The electronic properties imparted by the bromo and methoxy substituents could influence the catalytic efficiency and selectivity. For example, the electron-withdrawing bromo group might enhance the oxidative addition step in a catalytic cycle, while the electron-donating methoxy group could facilitate the reductive elimination step.

Furthermore, iron and copper complexes of aminopyridine ligands have shown promise in atom transfer radical polymerization (ATRP) and other radical-mediated transformations. nsf.govnih.gov The chelation of the 2,3-diamine core would provide the necessary stability for the catalyst under reaction conditions.

The presence of the bromo substituent also opens up the possibility of using the complex itself as a building block in further cross-coupling reactions, allowing for the synthesis of more complex, multimetallic catalytic systems or for immobilization on a solid support.

While there is no direct experimental evidence for the catalytic applications of metal complexes derived from this compound, the foundational principles of ligand design and catalysis suggest a fertile ground for future research. The synthesis and evaluation of such complexes would be a valuable contribution to the field of homogeneous catalysis.

Derivatives and Analogues: Structure Reactivity and Structure Function Correlations

Synthesis and Investigation of N-Substituted Derivatives

The presence of two primary amino groups at the C2 and C3 positions of 5-Bromo-6-methoxypyridine-2,3-diamine offers reactive sites for the introduction of various substituents. The synthesis of N-substituted derivatives is a key strategy to modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

Research into related substituted pyridines has demonstrated methods for N-alkylation. For instance, differential NOE experiments have been used to confirm the structure of N-methyl and N-benzyl derivatives of related pyridine (B92270) carboxamides, confirming that substitution on the nitrogen atom enhances the signal intensity of the adjacent pyridine proton. pharm.or.jp However, direct substitution on diamino pyridines can be complex. The primary amine functionalities can interfere with certain catalytic processes, such as palladium-catalyzed cross-coupling reactions. It has been reported that an amine group can bind to the palladium center, leading to deprotonation with a base and a decrease in its pKa, which can complicate the reaction. mdpi.com

To overcome these challenges, a common strategy involves the protection of one or both amino groups, often through acetylation to form an amide. mdpi.com For example, N-[5-bromo-2-methylpyridin-3-yl]acetamide was synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) and acetic anhydride (B1165640). mdpi.com This protected intermediate can then undergo reactions like Suzuki cross-coupling more efficiently. mdpi.com Following the desired transformation, the acetyl group can be removed to regenerate the amine, providing a versatile route to N-substituted products that would otherwise be difficult to synthesize.

Exploration of Halogenated Analogues (e.g., 5-Bromo-6-methylpyridine-2,3-diamine)

The identity and position of halogen atoms on the pyridine ring significantly influence the molecule's reactivity, particularly in cross-coupling reactions. Exploring analogues where the methoxy (B1213986) group is replaced by another substituent or the bromine atom is changed or supplemented provides insight into these electronic effects.

An important analogue is 5-Bromo-6-methylpyridine-2,3-diamine . nih.gov In this compound, the electron-donating methoxy group is replaced by a methyl group, which has a weaker electron-donating effect. This modification alters the electron density of the pyridine ring and can influence the reactivity of the amino and bromo groups. Another relevant analogue is 5-Bromo-6-chloropyridine-2,3-diamine , which introduces a second halogen atom, further activating the ring towards certain nucleophilic substitutions. chemscene.com

The synthesis of such halogenated diamines often starts from appropriately substituted di-halogenated pyridines. pharm.or.jpmdpi.com The general approach involves the selective reaction of precursors with amines or other nucleophiles, followed by nitration and subsequent reduction to install the diamino functionality. The specific halogen atoms can be introduced using reagents like N-bromosuccinimide (NBS). pharm.or.jp

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| This compound | C6H8BrN3O chemicalbook.com | 218.05 chemicalbook.com | Methoxy group at C6 |

| 5-Bromo-6-methylpyridine-2,3-diamine | C6H8BrN3 nih.gov | 202.05 nih.gov | Methyl group at C6 nih.gov |

| 5-Bromo-6-chloropyridine-2,3-diamine | C5H5BrClN3 chemscene.com | 222.47 chemscene.com | Chloro group at C6 chemscene.com |

| 2,3-Diamino-5-bromopyridine (B182523) | C5H6BrN3 | 188.03 | Hydrogen at C6 |

Comparison with Other Pyridinediamine Isomers (e.g., 2,6-diaminopyridine, 3,4-diaminopyridine)

The specific arrangement of the two amino groups on the pyridine ring is a critical determinant of the chemical function of pyridinediamine isomers. The ortho orientation of the amines in this compound is fundamental to its utility as a precursor for forming fused heterocyclic systems, such as imidazo[4,5-b]pyridines, through condensation reactions with aldehydes or carboxylic acids.

Other isomers, such as 2,6-diaminopyridine and 3,4-diaminopyridine , exhibit distinctly different reactivity. In 2,6-diaminopyridine, the amino groups are positioned para relative to each other across the nitrogen atom. This arrangement does not readily allow for intramolecular cyclization to form a five-membered ring fused to the pyridine core. Instead, both amines are highly activated by the ring nitrogen and can participate in separate substitution reactions.

In 3,4-diaminopyridine , the amino groups are also in an ortho arrangement, similar to the 2,3-diamine. This allows it to undergo similar cyclization reactions to form fused imidazoles. However, the electronic environment is different. In the 2,3-diamine isomer, one amino group (C2) is alpha to the ring nitrogen, while the other (C3) is beta. In the 3,4-diamine isomer, both are beta to the ring nitrogen. This subtle difference affects the nucleophilicity of the amino groups and the stability of the resulting fused ring systems. The parent compound, 2,3-Diamino-6-methoxypyridine (B1587572) , provides a direct comparison to understand the effect of the bromine atom. nih.gov

| Compound Name | Amino Group Positions | Key Structural Feature | Potential for Fused Ring Formation |

|---|---|---|---|

| This compound | 2, 3 (ortho) | Ortho-diamines adjacent to ring N | Yes (e.g., Imidazopyridines) |

| 3-Bromo-2,6-diaminopyridine | 2, 6 (para-like) | Amines alpha to ring N scbt.com | No (Intramolecular) |

| 3,4-Diaminopyridine | 3, 4 (ortho) | Ortho-diamines beta to ring N | Yes (e.g., Imidazopyridines) |

| 2,3-Diamino-6-methoxypyridine | 2, 3 (ortho) | Non-brominated parent compound nih.gov | Yes (e.g., Imidazopyridines) |

Electronic and Steric Effects of Ring Substituents on Chemical Behavior

Electronic Effects:

Amino Groups (-NH2): As strong activating groups, the two amino groups donate electron density into the pyridine ring through resonance, increasing its nucleophilicity. The C2-amino group, being alpha to the ring nitrogen, and the C3-amino group work in concert to activate the ring, but their electronic influence is differentiated by their position relative to the heteroatom.

Methoxy Group (-OCH3): The methoxy group at the C6 position is also an electron-donating group. It further enriches the electron density of the pyridine ring, particularly at the ortho and para positions. This electronic push can influence the regioselectivity of electrophilic substitution reactions, although the ring is already highly activated.

Bromo Group (-Br): The bromine atom at the C5 position exerts a dual electronic effect. It is an inductively electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it can also donate electron density through resonance. In aromatic systems, the inductive effect of halogens typically dominates. The bromo substituent serves as a crucial handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), where it acts as a leaving group. mdpi.comresearchgate.net

Steric Effects: The substituents' physical size creates steric hindrance that can direct the outcome of reactions. The methoxy group at C6 and the bromo group at C5 flank the C5-C6 bond, potentially influencing the approach of reagents. More significantly, the ortho-diamine arrangement at C2 and C3 creates a sterically defined pocket. This proximity is essential for the chelation of metal ions and is the primary driver for the formation of fused five-membered heterocyclic rings. In substitution reactions, the steric bulk of the methoxy group can influence which of the two amino nitrogens is more accessible to an incoming electrophile, potentially allowing for regioselective N-substitution under carefully controlled conditions. pharm.or.jp

Development of Structure-Reactivity Relationships for Directed Synthesis

A thorough understanding of the structure-reactivity relationships inherent to this compound and its analogues is fundamental for the rational design of synthetic routes. By leveraging the electronic and steric effects of the substituents, chemists can achieve high selectivity and efficiency.

One of the most powerful applications of these relationships is in regioselective synthesis . For example, in the synthesis of related substituted pyridines, the choice of solvent and temperature can dramatically alter the outcome of nucleophilic substitution reactions. A reaction between a 2,6-dihalopyridine precursor and a methoxide (B1231860) anion can yield different ratios of 2-methoxy versus 6-methoxy products depending on the reaction conditions, demonstrating that subtle energetic differences can be exploited to favor a desired isomer. pharm.or.jp

The bromine atom at the C5 position is a key functional group for directed cross-coupling reactions . The C-Br bond can be selectively activated by a palladium catalyst to form new carbon-carbon or carbon-nitrogen bonds. Knowledge of the electronic properties of the pyridine ring allows for the selection of appropriate ligands for the palladium catalyst. For instance, electron-rich triazines often require more electron-poor ancillary ligands to promote efficient coupling. researchgate.net This principle allows for the directed synthesis of complex aryl- or heteroaryl-substituted pyridines that would be inaccessible through other methods. researchgate.net

Furthermore, the use of protecting groups is a direct application of structure-reactivity knowledge. Recognizing that the primary amino groups can interfere with palladium catalysis, one can selectively protect them as amides. mdpi.com This temporarily alters the structure to prevent unwanted side reactions, enabling a clean cross-coupling at the C-Br position. mdpi.com Subsequent deprotection reveals the final, complex molecule, showcasing a multi-step synthesis guided entirely by structure-reactivity principles. These strategies enable the transformation of simple triazines and other heterocycles into more complex pyrimidines and pyridines in a controlled manner. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR Spectroscopy

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are the cornerstones of structural elucidation. For 5-Bromo-6-methoxypyridine-2,3-diamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyridine (B92270) ring, the protons of the two amino groups (-NH₂), and the protons of the methoxy (B1213986) group (-OCH₃). The chemical shifts (δ, measured in ppm) of these signals would provide insight into the electronic environment of each proton. For instance, the position of the aromatic proton signal would be influenced by the presence of the bromo, methoxy, and two amino substituents. Similarly, the ¹³C NMR spectrum would display a unique signal for each of the six carbon atoms in the pyridine ring and the methoxy group, with their chemical shifts indicating their specific bonding and electronic character. However, no experimentally obtained spectra or tabulated chemical shift data for this specific compound are available in the searched scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-spin coupled, helping to identify neighboring protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its attached carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing valuable information about the three-dimensional structure and conformation of the molecule.

Without access to published research on this compound, no data from these essential 2D NMR experiments can be presented.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight of a compound and clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular weight of this compound with very high accuracy. This allows for the calculation of the elemental formula (C₆H₈BrN₃O). The isotopic pattern, particularly the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), would result in a characteristic M and M+2 peak pattern, which is a definitive indicator for the presence of bromine. Specific high-resolution mass data for this compound has not been published.

Tandem Mass Spectrometry for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that can confirm the structure of the molecule. For this compound, expected fragmentation pathways might include the loss of the methoxy group or other small neutral molecules. This detailed fragmentation data, which would further corroborate the proposed structure, is not available.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Despite the utility of these techniques, no published IR or Raman spectra for this compound could be located.

Analysis of Characteristic Functional Group Frequencies

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes. The IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.

The presence of the two amino (-NH₂) groups would give rise to distinct stretching vibrations in the region of 3500-3300 cm⁻¹. Typically, primary amines show two bands in this region: one for the asymmetric stretching and another for the symmetric stretching of the N-H bonds. The exact positions of these bands can be influenced by hydrogen bonding. nih.govresearchgate.net The N-H scissoring (bending) vibration is expected to appear around 1650-1580 cm⁻¹.

The methoxy group (-OCH₃) would be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O stretching band, which for aromatic ethers, typically appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The pyridine ring itself will display a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, typically in the range of 600-500 cm⁻¹.

A hypothetical summary of the expected characteristic IR frequencies for this compound is presented in Table 1.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 |

| Symmetric N-H Stretch | 3400 - 3300 | |

| N-H Scissoring | 1650 - 1580 | |

| Methoxy (-OCH₃) | C-H Stretch | 2980 - 2940, 2850 - 2815 |

| Asymmetric C-O Stretch | 1275 - 1200 | |

| Symmetric C-O Stretch | 1075 - 1020 | |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1400 |

| Ring Breathing/Deformations | Various | |

| Bromo (C-Br) | C-Br Stretch | 600 - 500 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Investigation of Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions. uzh.chelte.hulibretexts.org

The pyridine ring is an aromatic system, and its π → π* transitions are typically observed in the UV region. The presence of multiple substituents—two amino groups, a methoxy group, and a bromine atom—would be expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine. This is due to the extension of the conjugated system by the lone pairs of electrons on the nitrogen and oxygen atoms, which act as auxochromes. The amino and methoxy groups are strong electron-donating groups, which would significantly increase the electron density of the pyridine ring and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the amino groups) to an anti-bonding π* orbital, are also expected. These transitions are typically of lower intensity than the π → π* transitions. uzh.ch The solvent used for the analysis can influence the position and intensity of these bands; polar solvents can lead to shifts in the absorption maxima. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

While no published crystal structure for this compound is currently available, this section outlines the methodologies that would be used to obtain and analyze such data.

Crystal Growth and Optimization Techniques

The first and often most challenging step in single-crystal X-ray diffraction is the growth of high-quality single crystals of sufficient size. Several common techniques could be employed for this compound:

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent would be prepared. The solvent would then be allowed to evaporate slowly over a period of days to weeks, leading to a gradual increase in concentration and, eventually, crystallization. mit.eduufl.edurochester.edu

Slow Cooling: A saturated solution of the compound at an elevated temperature would be slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to the formation of crystals. mit.edurochester.edu

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is insoluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility and promotes crystal growth. ufl.edu

Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.

The choice of solvent is critical and would be determined through solubility screening. Common solvents for such organic molecules include alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and acetonitrile (B52724). ufl.edu Optimization of crystal growth would involve varying the solvent system, concentration, temperature, and rate of crystallization.

Determination of Molecular Geometry and Conformation

Once a suitable single crystal is obtained and analyzed by X-ray diffraction, the resulting data would provide a precise three-dimensional model of the molecule. This would allow for the accurate determination of bond lengths, bond angles, and torsion angles.

For this compound, key structural parameters of interest would include:

The planarity of the pyridine ring.

The bond lengths within the pyridine ring, which would indicate the degree of electron delocalization.

The C-N bond lengths of the amino groups and the C-O bond length of the methoxy group, providing insight into their electronic interaction with the ring.

The torsion angles of the amino and methoxy groups relative to the plane of the pyridine ring. It is expected that the ortho-amino groups might be twisted out of the plane of the molecule to minimize steric hindrance. nih.gov

Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks)

The crystal packing of this compound would be largely governed by intermolecular interactions, particularly hydrogen bonding. The two primary amino groups and the nitrogen atom of the pyridine ring are all capable of participating in hydrogen bonds, acting as both donors (N-H) and acceptors (N). nih.govfinechem-mirea.ruacs.org

It is highly probable that an extensive network of intermolecular hydrogen bonds would be observed in the crystal lattice. These could include N-H···N interactions, where one amino group of a molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule, and N-H···N interactions between the amino groups of neighboring molecules. Such hydrogen bonding networks are common in related aminopyridine structures and play a crucial role in the solid-state self-assembly of the molecules. nih.govunison.mx The methoxy group could also potentially participate in weaker C-H···O interactions. The analysis of these interactions is fundamental to understanding the supramolecular chemistry of the compound.

Elemental Composition Analysis (CHN) of this compound

Elemental Composition Analysis, specifically CHN analysis, is a cornerstone technique in the characterization of novel compounds. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the empirical formula and assessing the purity of a synthesized compound.

For the compound this compound, the molecular formula is established as C₆H₈BrN₃O. chemicalbook.comchemicalbook.com Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition:

The theoretical percentages of Carbon, Hydrogen, and Nitrogen in this compound are derived from the atomic masses of the constituent elements and the molecular weight of the compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 33.04 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.71 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 19.28 |

| Bromine | Br | 79.90 | 1 | 79.90 | 36.65 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.34 |

| Total | 218.07 | 100.00 |

Detailed Research Findings:

A comprehensive review of available scientific literature and chemical databases did not yield any published experimental data from the CHN elemental analysis of this compound. While the synthesis and properties of structurally similar compounds have been reported, specific research findings detailing the experimental determination of the carbon, hydrogen, and nitrogen content for this particular diamine derivative are not present in the reviewed sources.

The verification of a compound's elemental composition through experimental analysis is a fundamental component of its structural elucidation and confirmation. The absence of such data in the public domain indicates that while the compound is available from commercial suppliers, detailed characterization studies may not have been published in peer-reviewed literature. Therefore, a direct comparison between theoretical and experimental CHN data, which is essential for the validation of the compound's purity and empirical formula, cannot be provided at this time.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations form the theoretical foundation for probing the intrinsic properties of 5-Bromo-6-methoxypyridine-2,3-diamine at the atomic and electronic levels.

The geometry optimization process with DFT determines the most energetically favorable three-dimensional atomic arrangement. This process provides data on bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure reveals the spatial distribution of electron density and identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals is crucial for assessing the molecule's chemical reactivity and electronic behavior.

Table 1: Predicted Geometric Parameters of this compound via DFT

| Parameter | Bond/Angle | Representative Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| C-O (methoxy) | ~1.36 Å | |

| O-CH₃ | ~1.44 Å | |

| C-NH₂ | ~1.38 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-O-C | ~118° |

| Dihedral Angle | C-C-O-C | Varies with conformation |

For enhanced accuracy, ab initio methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are utilized. Although more computationally intensive than DFT, these methods offer a more sophisticated treatment of electron correlation, resulting in highly accurate calculations of molecular energies and properties. These high-level calculations are essential for validating DFT results and are particularly important for systems where electron correlation plays a significant role. For this compound, ab initio methods can provide a more refined understanding of its reaction pathways and intermolecular forces.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful asset for the prediction and interpretation of the spectroscopic data of this compound, facilitating the analysis of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational approaches, especially DFT, is a vital technique for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate ¹H and ¹³C NMR chemical shifts. A comparison between these calculated shifts and experimental spectra helps to confirm the signal assignments. Theoretical predictions are typically performed on the molecule's optimized geometry.

Table 2: Computationally Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C2 | ~148 | - |

| C3 | ~140 | - |

| C4 | ~112 | ~7.2 |

| C5 | ~105 | - |

| C6 | ~158 | - |

| -OCH₃ | ~55 | ~4.0 |

| 2-NH₂ | - | ~5.3 |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a unique molecular fingerprint based on vibrational modes. DFT calculations are commonly used to compute the frequencies and intensities of these modes. By correlating the calculated vibrational spectrum with experimental IR and Raman data, observed bands can be assigned to specific molecular motions like stretching, bending, and torsional modes. This provides valuable structural information about the molecule's functional groups.

Table 3: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3500 - 3300 | N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 3000 - 2850 | Aliphatic C-H stretching (CH₃) |

| 1630 - 1600 | N-H scissoring/bending |

| 1590 - 1450 | Pyridine (B92270) ring C=C and C=N stretching |

| 1300 - 1200 | Aryl ether C-O stretching |

| 1100 - 1000 | C-N stretching |

Reaction Mechanism Elucidation through Computational Transition State Search

The study of reaction mechanisms is a cornerstone of organic chemistry. Computational transition state searches are a vital part of this, allowing researchers to map out the energy landscape of a chemical reaction, identify key intermediates, and determine the energy barriers that govern reaction rates.

For this compound, a molecule with multiple functional groups (bromo, methoxy (B1213986), and two amino groups on a pyridine ring), several reaction pathways could be envisaged. For instance, the amino groups could participate in cyclization reactions to form fused heterocyclic systems, a common strategy in the synthesis of biologically active molecules. The bromine atom also presents a site for various cross-coupling reactions.

A typical computational workflow to elucidate a reaction mechanism involving this compound would involve:

Reactant and Product Optimization: The three-dimensional structures of the reactants, including this compound and any other reacting species, as well as the final products, would be computationally optimized to find their lowest energy conformations.

Transition State Searching: Using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB), scientists would search for the transition state structure connecting the reactants and products.

Frequency Analysis: A frequency calculation would be performed on the located transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be run to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

Despite the potential for such insightful studies, there are currently no specific published research articles that detail a computational transition state search for any reaction involving this compound.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions are crucial in determining the physical properties of a compound, such as its melting point, boiling point, and solubility. They also play a significant role in how a molecule interacts with biological targets. For this compound, a variety of non-covalent forces would be at play.

Key potential non-covalent interactions for this molecule include:

Hydrogen Bonding: The two amino groups (-NH2) can act as hydrogen bond donors, while the nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Symmetry-Adapted Perturbation Theory (SAPT) are powerful tools for analyzing these forces. These methods can visualize and quantify the strength of different interactions.

While general principles of non-covalent interactions in substituted pyridines and bromo-aromatic compounds are well-documented in the scientific literature, a specific and detailed analysis of the non-covalent interactions and intermolecular forces for this compound has not been reported. Such a study would be valuable for understanding its solid-state packing, crystal engineering applications, and potential interactions in a biological context.

Analytical Methodologies for Isolation, Purity Assessment, and Quantification

Chromatographic Separation Techniques

Chromatographic methods are central to the purification and analytical assessment of "5-Bromo-6-methoxypyridine-2,3-diamine" due to their high resolving power.

Column chromatography is a fundamental technique for the purification of "this compound" from reaction mixtures and commercial batches. The choice of stationary phase and mobile phase is critical for achieving effective separation. For pyridine (B92270) derivatives, silica (B1680970) gel is a commonly used stationary phase. rsc.orgacs.org The polarity of the eluent system is tailored to ensure adequate retention of the compound on the column while allowing for the elution of impurities.

Given the presence of amino and methoxy (B1213986) groups, which impart a degree of polarity, a gradient elution is often employed. This typically starts with a non-polar solvent, such as hexane, and gradually introduces a more polar solvent, like ethyl acetate (B1210297) or diethyl ether, to elute the target compound. rsc.orgacs.org For highly polar compounds or salts, such as the dibromide or PF6 salts of related pyridine compounds, aqueous normal-phase (HILIC) chromatography might be considered. researchgate.net This technique uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer. researchgate.net

Table 1: Proposed Column Chromatography Parameters for Purification

| Parameter | Proposed Conditions | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | Standard and effective for many pyridine derivatives. rsc.org |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate | Allows for the separation of compounds with varying polarities. rsc.org |

| Elution Profile | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. | To first elute non-polar impurities, followed by the target compound. |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization | To monitor the separation and identify fractions containing the desired product. rsc.org |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the precise determination of the purity and for the quantification of "this compound". Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyridine derivatives. nih.govresearchgate.netijpras.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). helixchrom.comhelixchrom.comsielc.com For basic compounds like aminopyridines, the addition of an acid (e.g., trifluoroacetic acid or sulfuric acid) to the mobile phase can improve peak shape and resolution by protonating the amine groups. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. sielc.comsielc.com For related aminopyridines, detection wavelengths are often in the UV region. ijpras.com

Table 2: Suggested HPLC Parameters for Purity and Quantification

| Parameter | Proposed Conditions | Rationale |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Widely applicable for the separation of a broad range of organic molecules, including pyridine derivatives. researchgate.netijpras.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | Provides good separation and peak shape for aminopyridines. researchgate.nethelixchrom.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. ijpras.comsielc.com |

| Detection | UV at an appropriate wavelength (e.g., 200-300 nm) | Pyridine and its derivatives typically show strong UV absorbance. sielc.comsielc.com |

| Column Temperature | 25 °C | Standard temperature for reproducible results. ijpras.com |